molecular formula C6H8O4 B12548322 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one CAS No. 142182-45-4

2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one

Katalognummer: B12548322
CAS-Nummer: 142182-45-4
Molekulargewicht: 144.12 g/mol
InChI-Schlüssel: MAJMTWUGPSQOCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one is an organic compound with a pyran ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dihydroxyacetophenone with formaldehyde in the presence of an acid catalyst. The reaction conditions include:

    Temperature: Typically around 60-80°C

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Commonly used solvents include ethanol or methanol

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized for yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one involves its interaction with molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dihydroxy-2-methyl-2H-pyran-4(6H)-one
  • 2,4-Dihydroxy-2-ethyl-2H-pyran-3(6H)-one
  • 2,4-Dihydroxy-2-methyl-2H-pyran-3(5H)-one

Uniqueness

2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one is unique due to its specific substitution pattern and the presence of hydroxyl groups at positions 2 and 4. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

142182-45-4

Molekularformel

C6H8O4

Molekulargewicht

144.12 g/mol

IUPAC-Name

4,6-dihydroxy-6-methyl-2H-pyran-5-one

InChI

InChI=1S/C6H8O4/c1-6(9)5(8)4(7)2-3-10-6/h2,7,9H,3H2,1H3

InChI-Schlüssel

MAJMTWUGPSQOCM-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)C(=CCO1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.